

Orthogonal methods for "Megastigm-7-ene-3,4,6,9-tetrol" characterization

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Compound of Interest		
Compound Name:	Megastigm-7-ene-3,4,6,9-tetrol	
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A Comprehensive Guide to Orthogonal Methods for the Characterization of **Megastigm-7-ene-3,4,6,9-tetrol**

For researchers, scientists, and drug development professionals, the robust characterization of natural products is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents. **Megastigm-7-ene-3,4,6,9-tetrol**, a polyhydroxylated terpenoid isolated from plant species such as Apollonias barbujana and Desmos cochinchinensis var. fulvescens, requires a multi-faceted analytical approach for unambiguous identification and quantification. [1][2] This guide provides a comparative overview of orthogonal analytical methods essential for the comprehensive characterization of this molecule. Orthogonal methods utilize different physicochemical principles to analyze the same analyte, thereby providing a more complete and reliable characterization.[3][4]

Comparative Analysis of Orthogonal Methods

A combination of chromatographic and spectroscopic techniques is indispensable for the full characterization of **Megastigm-7-ene-3,4,6,9-tetrol**. Each method provides unique and complementary information regarding the compound's purity, structure, functional groups, and molecular weight. The following tables summarize the quantitative performance of these key orthogonal methods.

Table 1: High-Performance Liquid Chromatography (HPLC) for Purity and Quantification



Parameter	Typical Performance for Terpenoid Analysis	Reference
Stationary Phase	Reversed-phase C18	[5][6]
Mobile Phase	Acetonitrile/Water or Methanol/Water gradients	[5][6]
Detector	UV/Vis (low wavelength, ~210 nm), ELSD, MS	[4][6]
Linearity (r²)	> 0.99	[4][7]
LOD	0.01 - 10 ng/mL	[6][8]
LOQ	0.1 - 50 ng/mL	[6][8][9]
Recovery (%)	73 - 121%	[5][7]
Precision (RSD%)	< 15%	[7][10]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Derivatized Analysis

Parameter	Typical Performance for Terpenoid Analysis	Reference
Column	Fused silica capillary column (e.g., HP-5MS)	[11][12]
Carrier Gas	Helium	[2][10]
Ionization Mode	Electron Ionization (EI)	[13]
Linearity (r²)	> 0.99	[14]
LOD	0.03 - 0.25 μg/mL	[9]
LOQ	0.10 - 0.75 μg/mL	[9]
Recovery (%)	84 - 106%	[10][14]
Precision (RSD%)	< 15%	[10][14]



Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Parameter	Typical Requirements for Natural Products	Reference
Sample Amount	1-25 mg for $^1\mathrm{H};$ >10 mg for $^{13}\mathrm{C}$ and 2D NMR	[15][16]
Concentration	0.05 - 10 mM	[1]
Spectrometer Field	≥ 500 MHz for complex structures	[17]
Key Experiments	¹ H, ¹³ C, DEPT, COSY, HSQC, HMBC, NOESY	[18][19][20]
Resolution	High-resolution instruments provide detailed structural connectivity	[19]
Sensitivity	Cryoprobes significantly enhance sensitivity, reducing sample requirements	[17]

Table 4: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification



Parameter	Typical Application for Polyhydroxylated Compounds	Reference
Technique	Attenuated Total Reflectance (ATR) or KBr pellet	[21][22]
Sample Amount	< 5 mg	[23]
Key Absorptions	O-H (alcohol), C-H (alkane/alkene), C=C, C-O stretches	[24]
Information Yield	Confirms presence of hydroxyl and other functional groups	[24]
Resolution	Typically 4 cm ⁻¹	

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the characterization of **Megastigm-7-ene-3,4,6,9-tetrol**.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for assessing the purity and quantifying **Megastigm-7-ene-3,4,6,9-tetrol**.

- Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD) and a mass spectrometer (LC-MS).
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[25]
- Mobile Phase:
 - Solvent A: 0.1% Formic acid in Water
 - Solvent B: Acetonitrile



- Gradient Program: A linear gradient from 5% to 95% Solvent B over 30 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 μL.
- Detection: DAD at 210 nm. For LC-MS, use electrospray ionization (ESI) in positive and negative modes.
- Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration of 1 mg/mL. Filter through a 0.45 μm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the tetrol, derivatization is necessary for GC-MS analysis. This is useful for identifying less polar, more volatile impurities or for structural confirmation after derivatization.

- Instrumentation: GC system coupled to a Mass Spectrometer.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
- Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
- Injector Temperature: 250 °C.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Energy: 70 eV.
- Mass Scan Range: 40-550 amu.



Sample Preparation (Derivatization): To a dry sample (approx. 1 mg), add 100 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 μL of pyridine. Heat at 70 °C for 30 minutes. Inject 1 μL of the derivatized sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the complete structural elucidation of **Megastigm-7-ene-3,4,6,9-tetrol**.[18][19]

- Instrumentation: 500 MHz (or higher) NMR spectrometer, preferably with a cryoprobe.
- Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃). Filter the solution into a 5 mm NMR tube to remove any particulate matter.[15][16]
- · Experiments:
 - 1D NMR: ¹H and ¹³C{¹H} spectra.
 - ¹³C Multiplicity: DEPT-135 or APT to distinguish between CH, CH₂, and CH₃ groups.
 - 2D Homonuclear Correlation: ¹H-¹H COSY (Correlation Spectroscopy) to establish protonproton couplings.
 - 2D Heteronuclear Correlation:
 - HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[20]
 - HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.[20]
 - NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of protons, aiding in stereochemical assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy



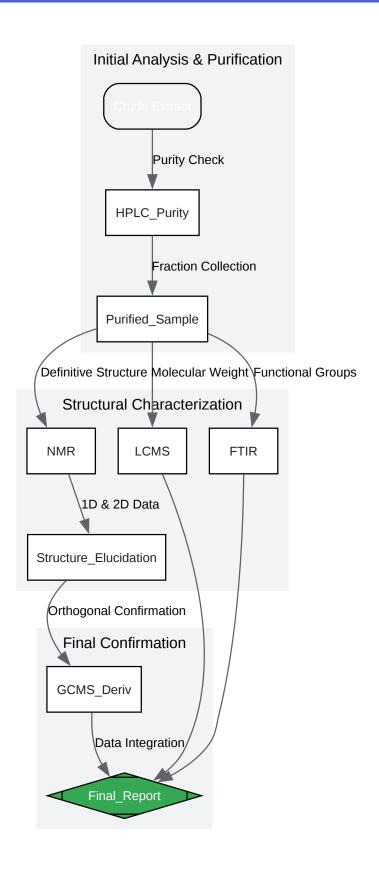
FT-IR is a rapid and simple method to confirm the presence of key functional groups.

- Instrumentation: FT-IR spectrometer with an ATR accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
 Apply pressure using the anvil to ensure good contact. No further sample preparation is needed.[22][26]
- Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Scans: Average of 16 scans.
- Data Analysis: Identify characteristic absorption bands. For Megastigm-7-ene-3,4,6,9-tetrol, expect to see:
 - A strong, broad band around 3300 cm⁻¹ (O-H stretching from the multiple hydroxyl groups).
 - Bands around 2950-2850 cm⁻¹ (C-H stretching of alkyl groups).
 - A peak around 1650 cm⁻¹ (C=C stretching).
 - Bands in the 1200-1000 cm⁻¹ region (C-O stretching).

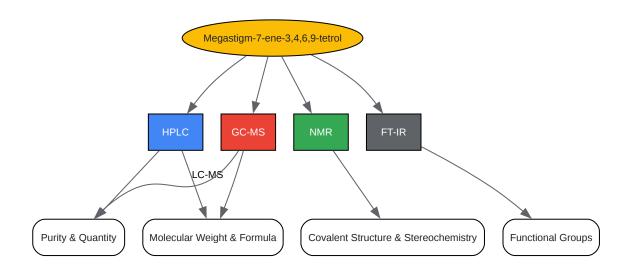
Visualizations: Workflows and Pathways Experimental Workflow

The logical flow for characterizing a novel natural product like **Megastigm-7-ene-3,4,6,9-tetrol** involves a systematic progression from initial purity assessment to complete structural elucidation.

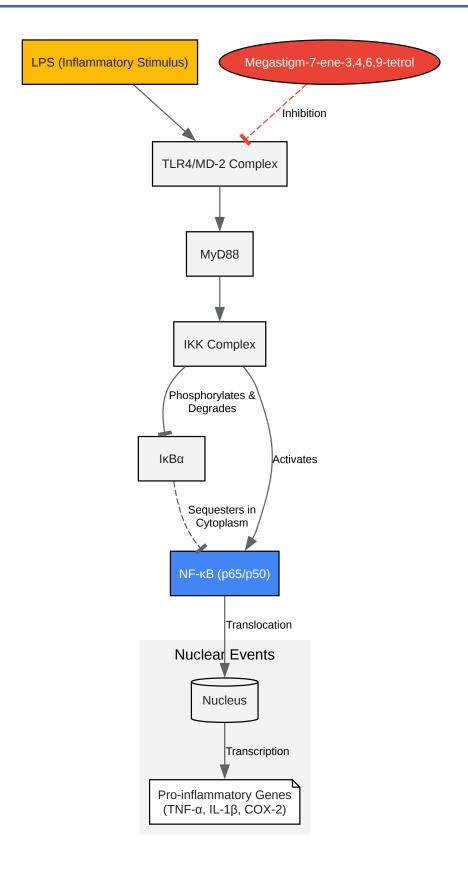












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